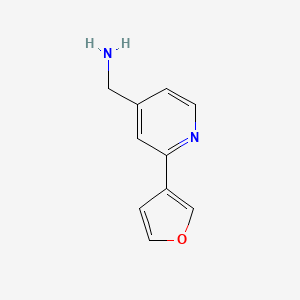

(2-(Furan-3-yl)pyridin-4-yl)methanamine

Overview

Description

“(2-(Furan-3-yl)pyridin-4-yl)methanamine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of this compound or its analogues often involves a series of condensation, oxidation, acid amide coupling, and reductive amination reactions . For instance, a library of N-substituted 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide and (2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl)methanamine analogues have been synthesized using these reactions .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectral tools such as IR, 1H NMR, 13C NMR, and ESI-MM MS analysis . The molecular formula of this compound is C10H10N2O .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of polysubstituted furans via a novel and efficient heterocyclization approach . Also, it has been used in the synthesis of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass of the compound is 174.079312947 g/mol .Scientific Research Applications

Medicinal Chemistry Applications

Schiff bases derived from aminomethyl pyridine, which may include compounds structurally related to "(2-(Furan-3-yl)pyridin-4-yl)methanamine," have been synthesized and explored for their potential anticonvulsant activities. These compounds were evaluated in various models and showed promising results, indicating their potential as therapeutic agents for seizure disorders (Pandey & Srivastava, 2011).

Catalysis and Materials Science

Palladacycles involving pyridinyl derivatives have been synthesized and characterized, demonstrating significant catalytic activities. These compounds, related to "this compound," show good selectivity and activity in various catalytic applications, highlighting their utility in synthetic chemistry and industrial processes (Roffe et al., 2016).

Biological Imaging and Photocytotoxicity

Iron(III) complexes incorporating pyridinyl derivatives have been developed for cellular imaging and photocytotoxic applications. These complexes exhibit significant photocytotoxicity under red light, opening up new avenues for light-activated therapeutic strategies (Basu et al., 2014).

Fluorescence Sensing

A fluorescent chemosensor based on BODIPY and incorporating a furanyl-pyridinyl methanamine derivative has been synthesized for the selective detection of Cu2+ ions. This sensor shows significant changes in fluorescence upon metal ion binding, making it useful for environmental monitoring and biological applications (Yang et al., 2016).

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes .

Mode of Action

Compounds in the aralkylamine class often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity . The interaction between the compound and its target can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Biochemical Pathways

Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . These can include pathways involved in neurotransmission, inflammation, and cell growth, among others .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

This can lead to changes in cellular processes, such as signal transduction, gene expression, or enzymatic activity .

Action Environment

The action, efficacy, and stability of (2-(Furan-3-yl)pyridin-4-yl)methanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .

properties

IUPAC Name |

[2-(furan-3-yl)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQRKFSSOVPFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

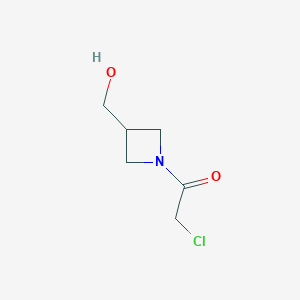

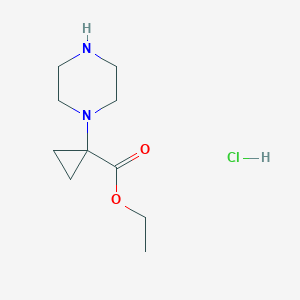

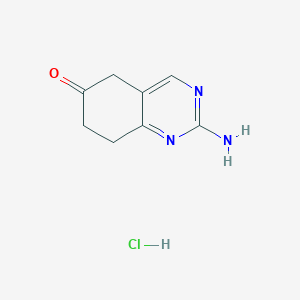

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Nitro-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B1472709.png)

![4-Sulfothiacalix[4]arene Sodium Salt](/img/structure/B1472711.png)

![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)